2-methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one
Description
2-Methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one is a tricyclic heterocyclic compound characterized by a pyrazolo[1,5-a]quinazolin-5(4H)-one core with methyl and 4-methylbenzyl substituents at the 2- and 4-positions, respectively. These methods involve coupling methyl 2-bromobenzoate derivatives with pyrazole amines in the presence of Cs₂CO₃ and CuI . The 4-methylbenzyl group at the 4-position may enhance lipophilicity and influence receptor binding, as seen in related compounds with benzyl substituents (e.g., CAS 866050-25-1, a 3-(trifluoromethyl)benzyl derivative) .
Properties
IUPAC Name |
2-methyl-4-[(4-methylphenyl)methyl]pyrazolo[1,5-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-13-7-9-15(10-8-13)12-21-18-11-14(2)20-22(18)17-6-4-3-5-16(17)19(21)23/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVNSOSOMJCXQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC(=NN3C4=CC=CC=C4C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817973 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: This step involves the cyclization of hydrazine derivatives with 1,3-diketones under acidic
Biological Activity
2-methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The chemical formula for 2-methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one is with a molecular weight of 303.36 g/mol. The compound has been characterized by various methods, including NMR and mass spectrometry, confirming its structure and purity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.36 g/mol |
| Melting Point | 288-290 °C |
| Boiling Point | 266.77 °C |
| Density | 1.415 g/cm³ |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazolo[1,5-a]quinazoline derivatives. A screening of a library of such compounds identified several with significant anti-inflammatory activity, particularly through inhibition of nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells (THP-1) . The compound's ability to inhibit lipopolysaccharide (LPS)-induced inflammation suggests that it could be a candidate for developing new anti-inflammatory drugs.
Poly(ADP-ribose) Polymerase Inhibition
Another significant aspect of the biological activity of pyrazolo[1,5-a]quinazolin-5(4H)-one derivatives is their role as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). This class of compounds has shown low nanomolar inhibitory activity against PARP-1, which is crucial in DNA repair mechanisms . The structure-activity relationship (SAR) studies indicated that modifications at the 3-position of the pyrazole ring significantly enhanced the inhibitory potency.
In Vitro Studies
A study on a series of pyrazolo[1,5-a]quinazolin-5(4H)-one derivatives demonstrated their cytotoxic effects against various cancer cell lines. Notably, compounds exhibited IC50 values in the low micromolar range against HeLa and K562 cell lines, indicating strong potential for anticancer applications .
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinities of these compounds with target proteins involved in inflammatory and cancer pathways. The docking results revealed that specific substitutions on the pyrazolo scaffold enhance binding to targets like JNK3 and ERK2, which are critical in mediating inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[1,5-a]quinazolin-5(4H)-one scaffold is highly versatile, with substitutions at the 2-, 3-, 4-, and 8-positions modulating biological activity and physicochemical properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Pyrazoloquinazolinone Derivatives
Key Structural Insights
- 2-Position: Phenyl or methyl groups are common. Polar amides (e.g., in PARP-1 inhibitors) drastically improve potency (nanomolar IC₅₀) compared to nonpolar substituents .
- 8-Position : Electron-deficient groups (e.g., pyrimidin-5-yl in 10b) contribute to receptor selectivity and potency in mGlu2/mGlu3 modulation .
Physicochemical Properties
- Melting Points: Nitro-substituted derivatives (e.g., 3r) exhibit higher melting points (~290°C) compared to nonpolar analogs, likely due to increased crystallinity .
- Lipophilicity : 4-Methylbenzyl and 3-CF₃-benzyl groups increase logP values, as inferred from predicted densities (~1.36 g/cm³ for CAS 866050-25-1) .
- Acidity : The scaffold’s pKa is influenced by substituents; electron-withdrawing groups (e.g., CF₃) lower pKa, enhancing solubility in basic conditions .
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| CuI, H₂O, 100°C | 85 | ≥95 | |
| PPh₃/DEAD, THF | 70 | ≥95 |
Q. Table 2: Top1 Inhibition by Substituents
| Derivative | IC₅₀ (µM) | LogP |
|---|---|---|
| 4-Methylbenzyl | 1.2 | 3.1 |
| 4-Chlorophenyl | 2.5 | 3.5 |
| 4-Methoxy | 5.8 | 2.7 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
